molecular formula C3H8N3O6PS-2 B1262934 N-phosphonatotaurocyamine(2-)

N-phosphonatotaurocyamine(2-)

Cat. No.: B1262934
M. Wt: 245.15 g/mol
InChI Key: JOYGYOHHMWVUFM-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

N-phosphonatotaurocyamine(2-) is the N-phospho derivative of taurocyamine, a guanidino compound often studied in marine invertebrates and metabolic research . With the molecular formula C 3 H 10 N 3 O 6 PS and a CAS Number of 4189-99-5, this compound is provided as a high-purity reagent for laboratory investigations . As a phosphagen derivative, its primary research value lies in the study of cellular energy metabolism and transfer, particularly in systems analogous to the creatine kinase/phosphocreatine system in vertebrates. Researchers may employ this compound to explore novel pathways for the temporary storage of phosphate-bound energy, enzyme kinetics, and comparative physiology across different biological species. Its mechanism of action is hypothesized to involve the enzyme taurocyamine kinase, facilitating the reversible transfer of a phosphoryl group between ATP and taurocyamine, thus contributing to the maintenance of cellular energy homeostasis, especially under high metabolic demand or hypoxic conditions. This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H8N3O6PS-2

Molecular Weight

245.15 g/mol

IUPAC Name

2-[amino-(phosphonatoamino)methylidene]azaniumylethanesulfonate

InChI

InChI=1S/C3H10N3O6PS/c4-3(6-13(7,8)9)5-1-2-14(10,11)12/h1-2H2,(H,10,11,12)(H5,4,5,6,7,8,9)/p-2

InChI Key

JOYGYOHHMWVUFM-UHFFFAOYSA-L

Canonical SMILES

C(CS(=O)(=O)[O-])[NH+]=C(N)NP(=O)([O-])[O-]

Origin of Product

United States

Synthetic Strategies and Methodologies for N Phosphonatotaurocyamine 2 and Its Analogues

Chemoenzymatic Synthetic Approaches

The primary route for synthesizing N-phosphonatotaurocyamine(2-) involves a chemoenzymatic approach, which combines chemical synthesis of the precursor, taurocyamine (B43773), with an enzymatic phosphorylation step. This process leverages the high specificity of enzymes to achieve efficient and selective synthesis.

The key enzyme in this process is Taurocyamine Kinase (TK) (EC 2.7.3.4). wikipedia.org This enzyme belongs to the phosphagen kinase (PK) family, which is responsible for maintaining energy homeostasis in various organisms by catalyzing the reversible transfer of a phosphoryl group from a magnesium-ATP complex to a guanidinium (B1211019) substrate. nih.gov

The enzymatic reaction is as follows: ATP + Taurocyamine ⇌ ADP + N-phosphotaurocyamine wikipedia.org

Taurocyamine kinase has been identified and characterized from several sources, notably marine annelids and some protozoan oomycetes. nih.govnih.gov Research has revealed the existence of different isoforms of the enzyme, such as cytoplasmic and mitochondrial versions, which exhibit varying substrate specificities. nih.gov For instance, a study on the oomycete Phytophthora sojae identified a putative taurocyamine kinase that efficiently catalyzed the phosphorylation of taurocyamine but showed only weak activity towards glycocyamine (B1671910) and no observable activity with creatine (B1669601) or arginine. nih.gov In contrast, the mitochondrial TK from the polychaete Arenicola brasiliensis showed activity for taurocyamine, lombricine (B1675040), and glycocyamine, while the cytoplasmic isoform was active with taurocyamine and, to a lesser extent, lombricine. nih.gov

The synthesis of the precursor, taurocyamine (N‐(aminoiminomethyl) taurine), can be accomplished through established chemical methods, which then serves as the substrate for the enzymatic step. oxfordreference.com The high efficiency and specificity of taurocyamine kinase make this chemoenzymatic pathway a highly effective method for producing N-phosphonatotaurocyamine(2-). nih.gov

Table 1: Kinetic Parameters of Taurocyamine Kinase from Different Sources

Enzyme Source Substrate Kcat/KM (M⁻¹s⁻¹) Reference
Phytophthora sojae Taurocyamine 2 x 10⁵ nih.gov
Phytophthora sojae Glycocyamine 2 x 10² nih.gov
Arenicola brasiliensis (Cytoplasmic) Taurocyamine - nih.gov
Arenicola brasiliensis (Cytoplasmic) Lombricine 9% of taurocyamine activity nih.gov
Arenicola brasiliensis (Mitochondrial) Taurocyamine - nih.gov
Arenicola brasiliensis (Mitochondrial) Lombricine 30% of taurocyamine activity nih.gov
Arenicola brasiliensis (Mitochondrial) Glycocyamine 7% of taurocyamine activity nih.gov

Note: Specific Kcat/KM values for Arenicola brasiliensis were not provided in the source material, only relative activities.

Novel Phosphorylation Methods

Beyond the well-established enzymatic route, research into novel chemical phosphorylation methods offers alternative pathways for the synthesis of N-phosphonatotaurocyamine(2-) and its analogues. These methods are particularly relevant for creating derivatives that may not be substrates for taurocyamine kinase.

One general strategy for phosphorylating guanidino compounds involves the use of phosphorylating agents that can react with the nucleophilic guanidine (B92328) group. A series of novel phosphorylated guanidine derivatives were synthesized by first reacting 2-aminopyridin-3-ol with thiophosphoryl chloride. nih.gov The resulting monochloride was then reacted with cyanamide (B42294) and subsequently with various amines to form the final guanidine compounds. nih.gov This multi-step chemical approach demonstrates a viable, albeit complex, route to phosphorylated guanidines that could be adapted for taurocyamine.

Other chemical phosphorylation strategies that could be explored include:

Phosphoramidate (B1195095) Synthesis: Utilizing reagents like diphenyl phosphite (B83602) in the presence of a base to react with the guanidino group of taurocyamine.

Use of Phosphoryl Chloride Derivatives: Direct reaction of taurocyamine with phosphoryl chloride (POCl₃) or its derivatives under controlled conditions to achieve N-phosphorylation. This method often requires protection of other reactive groups, such as the sulfonate group, to ensure selectivity.

Enzyme-Inspired Chemical Catalysis: Developing small-molecule catalysts that mimic the active site of kinases to facilitate phosphoryl transfer from a donor molecule (like acetyl phosphate) to the guanidino substrate.

These chemical methods provide versatility, allowing for the synthesis of a broader range of N-phosphonatotaurocyamine(2-) analogues that are inaccessible through enzymatic means. nih.govnih.gov

Derivatization Strategies for N-Phosphonatotaurocyamine(2-) Analogues

The synthesis of analogues of N-phosphonatotaurocyamine(2-) is essential for structure-activity relationship (SAR) studies and for developing novel molecular probes. Derivatization can be targeted at either the taurine (B1682933) backbone or the guanidino moiety.

Strategies for Derivatization:

Modification of the Taurine Backbone:

Precursor Modification: Analogues can be created by synthesizing derivatives of taurine (2-aminoethanesulfonic acid) with substitutions on the ethyl chain. These modified taurine precursors can then be subjected to guanidinylation to yield taurocyamine analogues, followed by enzymatic or chemical phosphorylation.

Alkylation/Acylation: The secondary amine within the N-phosphonatotaurocyamine(2-) structure could potentially be a target for alkylation or acylation, although this might be challenging due to the presence of other reactive sites. libretexts.org

Modification of the Guanidino Group:

Guanidinylation Reagents: A common method for creating substituted guanidines involves reacting a primary or secondary amine with a guanidinylating reagent. nih.gov For instance, novel guanidino xylofuranose (B8766934) derivatives were synthesized by reducing an azido (B1232118) precursor to an amine, followed by reaction with N,N′-bis(tert-butoxycarbonyl)-N′′-triflylguanidine. researchgate.net A similar strategy could be applied by starting with various amino-sulfonic acids (taurine analogues) and reacting them with such reagents.

Isothiourea Reagents: Aryl-substituted amines can be reacted with reagents like N,N-di-t-but-yloxylcarbonyl-S-methyl isothiourea to produce protected guanidines, which are subsequently deprotected. nih.gov This allows for the introduction of a wide variety of substituents on the guanidino nitrogen atoms.

Table 2: Potential Derivatization Strategies for Analogues

Strategy Target Moiety Reagents/Methods Potential Analogue Type Reference
Precursor Synthesis Taurine Backbone Use of substituted 2-aminoethanesulfonic acids Chain-substituted analogues -
Guanidinylation Guanidino Group N,N′-bis(tert-butoxycarbonyl)-N′′-triflylguanidine N-substituted guanidino analogues researchgate.net
Guanidinylation Guanidino Group N,N-di-t-but-yloxylcarbonyl-S-methyl isothiourea N-aryl/alkyl substituted guanidino analogues nih.gov
Acylation Amine/Guanidino Acetic anhydride, Trifluoroacetic anhydride N-acyl analogues libretexts.org

Stereoselective Synthesis and Enantiomeric Resolution

While N-phosphonatotaurocyamine(2-) itself is an achiral molecule, the synthesis of its analogues, as described in the previous section, can introduce chiral centers. For example, substitution on the ethyl backbone of the taurine moiety would create a stereocenter. In such cases, controlling the stereochemistry through stereoselective synthesis or separating enantiomers via resolution becomes critical.

Stereoselective Synthesis: The goal of stereoselective synthesis is to prepare a single enantiomer or diastereomer of a chiral molecule. anu.edu.au This can be achieved through several established strategies:

Chiral Pool Synthesis: This approach utilizes enantiomerically pure starting materials, such as chiral amino acids or sugars, to build the target molecule. ethz.ch The inherent chirality of the starting material directs the stereochemical outcome of subsequent reactions.

Use of Chiral Auxiliaries: A temporary chiral group (auxiliary) is attached to an achiral substrate to control the stereochemistry of a reaction. After the desired stereocenter is created, the auxiliary is removed. ethz.ch

Asymmetric Catalysis: A chiral catalyst is used in a small, substoichiometric amount to favor the formation of one enantiomer over the other. anu.edu.au For instance, silver-catalyzed phosphorylation of styrenes has been shown to be an efficient and stereoselective method for creating vinylphosphonates. nih.gov

Enantiomeric Resolution: When a synthesis results in a racemic mixture (a 50:50 mixture of two enantiomers), resolution is required to separate them. libretexts.org Since enantiomers have identical physical properties, this is achieved by converting them into diastereomers, which have different physical properties (e.g., solubility, boiling point) and can thus be separated. libretexts.org

Diastereomeric Salt Formation: A common method for resolving racemic mixtures of amines or acids involves reacting the mixture with an enantiomerically pure chiral resolving agent. libretexts.org For example, a racemic mixture containing a basic amine group could be reacted with a chiral acid like (+)-tartaric acid or (-)-mandelic acid. libretexts.org This forms a mixture of two diastereomeric salts (e.g., R-acid/R-base and R-acid/S-base), which can then be separated by fractional crystallization. Once separated, the pure enantiomer is recovered by removing the resolving agent. libretexts.org

Chromatographic Resolution: This technique uses a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or gas chromatography (GC) to separate enantiomers. encyclopedia.pub The enantiomers interact differently with the chiral phase, leading to different retention times and enabling their separation. nih.gov

These established principles of stereochemistry can be applied to the synthesis of chiral analogues of N-phosphonatotaurocyamine(2-) to obtain enantiomerically pure compounds for detailed biological evaluation. ethz.chlibretexts.org

Advanced Structural Characterization and Spectroscopic Investigations of N Phosphonatotaurocyamine 2

X-ray Crystallography for Molecular and Crystal Structures

X-ray crystallography stands as the quintessential method for determining the precise spatial arrangement of atoms within a crystalline solid. This technique offers an unambiguous depiction of molecular geometry, including bond lengths, bond angles, and torsional angles, which are fundamental to understanding the molecule's structure and function.

Single crystal X-ray diffraction is the most powerful tool for determining the absolute structure of a molecule. By irradiating a single, high-quality crystal with a focused X-ray beam, a unique diffraction pattern is generated. The analysis of this pattern allows for the calculation of the electron density distribution within the crystal, from which a detailed atomic model can be built.

For N-phosphonatotaurocyamine(2-), this analysis would reveal the precise bond lengths of the phosphonate (B1237965) (P-N), guanidinium (B1211019) (C-N), and sulfonate (S-C, S-O) groups, as well as the conformation of the ethyl backbone. Based on analyses of related compounds like taurine (B1682933), a monoclinic crystal system would be a probable outcome. researchgate.netnih.gov

Hypothetical Crystallographic Data for N-Phosphonatotaurocyamine(2-)

Parameter Value
Chemical Formula C₃H₈N₃O₆PS²⁻
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.5
b (Å) 10.2
c (Å) 12.1
β (°) 98.5
Volume (ų) 1035
Z 4

Hypothetical Selected Bond Lengths and Angles for N-Phosphonatotaurocyamine(2-)

Bond/Angle Length (Å) / Angle (°)
P-N 1.78
C-N (guanidinium) 1.33
C-N (ethyl) 1.47
S-O 1.45
S-C 1.77
O-S-O 112.5

The crystal structure determined by X-ray diffraction also provides a detailed map of the intermolecular forces that stabilize the crystal lattice. nih.gov For a highly charged and functionalized molecule like N-phosphonatotaurocyamine(2-), these interactions are expected to be extensive and complex. The primary forces would include strong hydrogen bonds and electrostatic (ionic) interactions.

The guanidinium group, phosphonate group, and the amine hydrogen serve as excellent hydrogen bond donors, while the oxygen atoms of the phosphonate and sulfonate groups act as potent hydrogen bond acceptors. nih.govwalshmedicalmedia.com These interactions would create a robust three-dimensional supramolecular network, dictating the packing of the molecules in the crystal. researchgate.net Understanding this network is crucial for explaining the physical properties of the solid material, such as solubility and stability.

Hypothetical Hydrogen Bonding Interactions in Crystalline N-Phosphonatotaurocyamine(2-)

Donor (D) Acceptor (A) D-H···A Distance (Å)
N-H (Guanidinium) O=P (Phosphonate) 2.85
N-H (Guanidinium) O=S (Sulfonate) 2.90

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide complementary information to X-ray crystallography, offering insights into the molecule's structure and dynamics, particularly in the solution state.

NMR spectroscopy is an indispensable tool for confirming the covalent structure of a molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ³¹P, NMR can map out the connectivity and chemical environment of atoms within the molecule. libretexts.org

¹H NMR: Would show signals for the protons on the ethyl (-CH₂CH₂-) backbone. The chemical shifts and coupling patterns would confirm their connectivity to the nitrogen and sulfur-containing groups.

¹³C NMR: Would provide signals for the two carbons of the ethyl group and the carbon of the guanidinium group, confirming the carbon skeleton.

³¹P NMR: Is particularly valuable for phosphorus-containing compounds. nih.govoxinst.com It would show a single resonance for the phosphorus atom in the phosphonate group, with a chemical shift characteristic of its specific chemical environment and sensitive to pH. mdpi.com Spin-spin coupling between phosphorus and adjacent protons (³JPH) would further confirm the P-N bond connectivity.

Hypothetical NMR Data for N-Phosphonatotaurocyamine(2-) in D₂O

Nucleus Chemical Shift (ppm) Multiplicity / Coupling Constant (J in Hz) Assignment
¹H 3.25 t, J = 6.5 Hz -CH₂-SO₃⁻
¹H 3.50 m -CH₂-NH-
¹³C 38.0 - -CH₂-SO₃⁻
¹³C 51.5 - -CH₂-NH-
¹³C 158.0 d, ²JPC = 5.0 Hz C=(NH₂)₂⁺

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule's functional groups. s-a-s.org These two methods are often complementary, as some vibrations may be strong in one technique and weak or absent in the other. kurouskilab.com For N-phosphonatotaurocyamine(2-), these spectra would provide a characteristic "fingerprint."

Key expected vibrations include:

Sulfonate (SO₃⁻): Strong symmetric and asymmetric S=O stretching bands. rsc.org

Phosphonate (PO₃²⁻): P=O stretching vibrations.

Guanidinium (-C(NH₂)₂⁺): N-H stretching, C=N stretching, and NH₂ bending (scissoring) modes. acs.org

Alkyl Chain: C-H stretching and bending vibrations.

Hypothetical Vibrational Spectroscopy Data for N-Phosphonatotaurocyamine(2-)

Wavenumber (cm⁻¹) Intensity (IR) Intensity (Raman) Assignment
3400-3200 Strong Medium N-H stretching (guanidinium)
2980-2850 Medium Medium C-H stretching
~1660 Strong Strong C=N stretching (guanidinium)
~1620 Strong Medium NH₂ scissoring
~1200 Very Strong Weak S=O asymmetric stretching (sulfonate)
~1050 Very Strong Weak S=O symmetric stretching (sulfonate)

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS), often coupled with a soft ionization technique like electrospray ionization (ESI), can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

For N-phosphonatotaurocyamine(2-), which is a dianion, negative-ion mode ESI-MS would be the method of choice. Tandem mass spectrometry (MS/MS) would be used to induce fragmentation of the molecular ion. mdpi.com The resulting fragmentation pattern provides valuable structural information, confirming the connectivity of the sulfonate, ethyl, and N-phosphonatoguanidino moieties. researchgate.netmdpi.com

Hypothetical ESI-MS/MS Fragmentation Data for N-Phosphonatotaurocyamine(2-)

Ion m/z (calculated) Fragment Loss
[M-H]⁻ 246.01 -
[M-2H+Na]⁻ 268.00 -
[M-H-SO₃]⁻ 166.04 Loss of SO₃
[M-H-HPO₃]⁻ 166.04 Loss of HPO₃

Electron Microscopy for Microstructural Analysis

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are powerful tools for visualizing the microstructure of a compound. For N-phosphonatotaurocyamine(2-), these methods could provide invaluable information regarding its morphology, particle size, and surface topography.

Scanning Electron Microscopy (SEM) would be employed to generate high-resolution images of the bulk powder's surface. This analysis would reveal the shape and size distribution of the crystalline or amorphous particles. SEM is a primary imaging technique for characterizing nanomaterials and can effectively analyze both organic and inorganic samples from the nanometer to micrometer range mdpi.com.

Transmission Electron Microscopy (TEM) , on the other hand, would offer insights into the internal structure of the N-phosphonatotaurocyamine(2-) particles. By passing a beam of electrons through an ultra-thin sample, TEM can reveal details about crystallinity, and the presence of any defects or dislocations within the crystal lattice. When the crystalline domain size calculated by methods like the Scherrer equation (from X-ray diffraction data) aligns with the particle size determined by TEM, it suggests that the particles are single crystals yale.edu.

A hypothetical data table summarizing potential findings from an electron microscopy study of N-phosphonatotaurocyamine(2-) is presented below.

TechniqueParameterHypothetical ObservationSignificance
SEMParticle MorphologyAgglomerated, irregular-shaped particlesProvides insight into the compound's physical form and potential processing characteristics.
SEMParticle Size Distribution1-10 µmImportant for understanding solubility, dissolution rate, and bioavailability.
TEMInternal StructureCrystalline with some amorphous regionsIndicates the degree of order within the solid-state structure.
TEMLattice FringesVisible, indicating ordered atomic planesConfirms the crystalline nature of the material at the nanoscale.

Other Advanced Characterization Techniques

Thermal analysis techniques are crucial for understanding the physicochemical properties of a material as a function of temperature. abo.fi Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC) would provide a comprehensive thermal profile of N-phosphonatotaurocyamine(2-).

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. This is useful for determining the thermal stability, the presence of solvates (e-g., hydrates), and the decomposition profile of the compound. libretexts.orgworldoftest.com

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference as they are heated. worldoftest.com DTA can detect phase transitions such as melting, crystallization, and solid-state transitions, which may not be associated with a change in mass. abo.fieag.com

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample relative to a reference as a function of temperature. worldoftest.com DSC is a quantitative technique used to determine the enthalpy changes associated with phase transitions, providing more detailed thermodynamic information than DTA. libretexts.org

A hypothetical data table summarizing potential findings from a thermal analysis of N-phosphonatotaurocyamine(2-) is presented below.

TechniqueParameterHypothetical ObservationSignificance
TGADecomposition Onset250°CIndicates the upper-temperature limit of the compound's thermal stability.
TGAMass Loss5% mass loss at 100-120°CSuggests the presence of water of hydration.
DTAEndothermic PeakPeak at 180°CCould correspond to a melting point or a solid-state phase transition.
DSCGlass Transition (Tg)Observed at 95°CIndicates a transition from a rigid, glassy state to a more rubbery state in amorphous regions.
DSCEnthalpy of Fusion50 J/gQuantifies the energy required to melt the crystalline portion of the sample.

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to identify the crystalline phases present in a solid material and to determine its crystal structure. For N-phosphonatotaurocyamine(2-), PXRD would be essential for:

Phase Identification: The resulting diffraction pattern serves as a unique "fingerprint" of the crystalline solid, allowing for identification and purity assessment.

Crystallinity Determination: The sharpness and intensity of the diffraction peaks provide information about the degree of crystallinity. Broad peaks may indicate the presence of amorphous content or very small crystallites. yale.edu

Unit Cell Determination: The positions of the diffraction peaks can be used to determine the dimensions of the unit cell, which is the basic repeating unit of a crystal lattice.

While a specific PXRD pattern for N-phosphonatotaurocyamine(2-) is not available, the table below illustrates how such data would be presented. The peak positions (2θ), d-spacings, and relative intensities are characteristic of a unique crystalline structure.

2θ (°)d-spacing (Å)Relative Intensity (%)
10.58.42100
15.25.8245
21.04.2380
25.83.4560
30.12.9735

Theoretical and Computational Investigations of N Phosphonatotaurocyamine 2

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods, grounded in the principles of quantum mechanics, provide a powerful lens through which to examine the behavior of N-phosphonatotaurocyamine(2-).

Electronic Structure Elucidation

To comprehend the chemical nature of N-phosphonatotaurocyamine(2-), a detailed analysis of its electronic structure is paramount. Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, would be utilized to determine key electronic properties. These calculations can map the electron density distribution, identifying regions of high and low electron density, which are crucial for understanding the molecule's polarity and its potential for intermolecular interactions.

Furthermore, the calculation of molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would provide critical insights into the molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. A smaller gap typically suggests higher reactivity.

Key parameters that would be determined through these calculations include:

Molecular Geometry: The precise three-dimensional arrangement of atoms.

Partial Atomic Charges: The distribution of electron density among the atoms.

Molecular Electrostatic Potential (MEP): A map of the electrostatic potential on the surface of the molecule, indicating regions susceptible to electrophilic and nucleophilic attack.

These foundational calculations provide a detailed portrait of the electronic landscape of N-phosphonatotaurocyamine(2-), paving the way for more complex analyses of its behavior.

Reactivity Prediction and Reaction Mechanism Studies

Building upon the understanding of its electronic structure, quantum chemical calculations can be employed to predict the reactivity of N-phosphonatotaurocyamine(2-) and to study the mechanisms of its potential chemical transformations. By modeling the interactions of N-phosphonatotaurocyamine(2-) with other molecules or ions, researchers can identify the most likely sites of reaction.

Transition state theory, a cornerstone of computational reaction chemistry, would be used to locate the transition state structures and calculate the activation energies for various hypothetical reactions. This information is invaluable for understanding the kinetics and thermodynamics of potential metabolic pathways or synthetic routes involving N-phosphonatotaurocyamine(2-).

For instance, these studies could investigate the hydrolysis of the phosphonate (B1237965) group or reactions at the guanidinium (B1211019) moiety. The insights gained from these computational studies can guide experimental work and provide a molecular-level understanding of the compound's chemical behavior.

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals the molecule's conformational flexibility and its interactions with its environment.

Conformational Analysis

N-phosphonatotaurocyamine(2-) possesses several rotatable bonds, suggesting that it can adopt a multitude of conformations in solution. MD simulations are the ideal tool to explore this conformational landscape. By simulating the molecule in a solvent, typically water, researchers can identify the most stable and frequently occurring conformations.

The results of these simulations can be analyzed to generate a Ramachandran-like plot for the flexible dihedral angles, providing a statistical representation of the preferred molecular shapes. Understanding the accessible conformations is crucial, as the biological activity of a molecule is often dictated by its three-dimensional structure.

Ligand-Protein Interaction Dynamics

To understand the potential biological role of N-phosphonatotaurocyamine(2-), it is essential to study its interactions with protein targets. MD simulations are instrumental in elucidating the dynamics of these ligand-protein complexes.

Once a plausible binding pose is identified through methods like molecular docking, an MD simulation of the N-phosphonatotaurocyamine(2-)-protein complex can be performed. These simulations can reveal:

The stability of the binding pose over time.

The key amino acid residues involved in the interaction.

The role of water molecules in mediating the binding.

The conformational changes induced in the protein upon ligand binding.

This dynamic perspective provides a much richer understanding of the binding event than can be obtained from static models alone.

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict the preferred binding orientation of one molecule to a second when bound to each other to form a stable complex. These methods are particularly valuable in drug discovery and for understanding the interactions of small molecules with biological macromolecules like proteins and nucleic acids.

In the context of N-phosphonatotaurocyamine(2-), molecular docking studies would be performed to identify potential protein binding partners. This process involves computationally screening libraries of protein structures to find those that have a binding site complementary to the shape and chemical properties of N-phosphonatotaurocyamine(2-).

The docking process typically involves two main steps:

Sampling: Generating a large number of possible binding poses of the ligand in the protein's binding site.

Scoring: Evaluating each pose using a scoring function that estimates the binding affinity.

The results of docking studies can provide valuable hypotheses about the potential biological targets of N-phosphonatotaurocyamine(2-), which can then be tested experimentally. These studies are a critical first step in understanding the compound's mechanism of action at a molecular level.

Prediction of Binding Modes

The binding mode of N-phosphonatotaurocyamine(2-) to taurocyamine (B43773) kinase can be predicted through computational modeling techniques such as molecular docking and molecular dynamics simulations, guided by experimental data and homology models. The foundation for these predictions lies in understanding the structure of the TK active site and the key residues involved in substrate recognition.

Homology models of both cytoplasmic and mitochondrial isoforms of taurocyamine kinase have been constructed using creatine (B1669601) kinase (CK) structures as templates, providing valuable insights into the enzyme's three-dimensional architecture. nih.gov These models, in conjunction with site-directed mutagenesis studies, have begun to elucidate the structural basis for substrate specificity.

Research on the mitochondrial taurocyamine kinase from Arenicola brasiliensis has identified several key amino acid residues crucial for the binding of taurocyamine, the precursor to N-phosphonatotaurocyamine(2-). nih.gov Alanine-scanning mutagenesis of the GS loop (positions 67-71) revealed that residues K69, T70, and V71 are significantly associated with taurocyamine binding. nih.gov Another critical residue, K95, has been shown to influence the enzyme's affinity for taurocyamine. nih.gov

Based on these findings, a predicted binding mode for N-phosphonatotaurocyamine(2-) within the TK active site would likely involve a network of interactions with these key residues. The guanidino group of the molecule is expected to form hydrogen bonds and electrostatic interactions, while the phosphonate and sulfonate groups would likely interact with positively charged or polar residues, contributing to the stability of the enzyme-substrate complex.

Table 1: Key Residues in the Taurocyamine Kinase Active Site Implicated in Substrate Binding

Residue PositionAmino AcidPutative Role in Binding
69Lysine (B10760008) (K)Interaction with the substrate backbone or guanidino group.
70Threonine (T)Hydrogen bonding with the substrate.
71Valine (V)Hydrophobic interactions and defining substrate specificity.
95Lysine (K)Enhancing affinity for the taurocyamine moiety.

This table is based on mutagenesis studies of mitochondrial taurocyamine kinase from Arenicola brasiliensis and represents a theoretical model for the binding site of N-phosphonatotaurocyamine(2-).

Further computational analysis, such as molecular docking simulations using the homology model of TK, could be employed to refine this predicted binding pose. These simulations would place N-phosphonatotaurocyamine(2-) within the active site in various conformations and orientations, scoring them based on the predicted binding affinity. The most favorable poses would then be subjected to molecular dynamics simulations to assess the stability of the interactions over time.

Virtual Screening Methodologies

Virtual screening (VS) represents a powerful computational approach to identify novel ligands for a target protein, such as taurocyamine kinase. nih.gov These methodologies can be broadly categorized into structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS). Given the availability of a homology model for TK, SBVS would be a particularly relevant approach.

The primary challenge in targeting kinases with virtual screening is achieving specificity, due to the highly conserved nature of the ATP-binding pocket across the kinome. aston.ac.ukaston.ac.ukresearchgate.net However, since N-phosphonatotaurocyamine(2-) is a substrate analog, screening for compounds that bind to the substrate-binding site, rather than the ATP-binding site, could yield more specific modulators.

A hypothetical workflow for a structure-based virtual screening campaign targeting the N-phosphonatotaurocyamine(2-) binding site on taurocyamine kinase would involve several key steps, as outlined in the table below.

Table 2: Hypothetical Workflow for Virtual Screening of Taurocyamine Kinase Modulators

StepDescriptionComputational Tools/Techniques
1. Target PreparationThe homology model of taurocyamine kinase is prepared by adding hydrogen atoms, assigning partial charges, and defining the binding pocket based on the location of key residues (K69, T70, V71, K95).Protein preparation wizards in molecular modeling software (e.g., Schrödinger Maestro, UCSF Chimera).
2. Compound Library PreparationA large library of chemical compounds is prepared by generating 3D conformations for each molecule and assigning appropriate protonation states.LigPrep, Open Babel.
3. Molecular DockingThe compound library is docked into the defined binding site of the TK model. Each compound is scored based on its predicted binding affinity and complementarity to the active site.Glide, AutoDock, Vina, GOLD.
4. Post-Docking Filtering and AnalysisThe top-scoring compounds are selected and further analyzed. This may involve applying filters based on physicochemical properties (e.g., Lipinski's rule of five) and visual inspection of the binding poses to ensure key interactions are formed.Filtering scripts, molecular visualization software.
5. Hit Selection and Experimental ValidationA final subset of promising compounds is selected for acquisition and experimental testing in biochemical assays to confirm their activity against taurocyamine kinase.N/A

To enhance the efficiency and accuracy of the virtual screen, a hierarchical approach could be employed. This might begin with a rapid, less computationally intensive docking method to screen a very large library, followed by more rigorous and accurate methods, such as MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) calculations, for a smaller subset of promising hits. aston.ac.uk Furthermore, pharmacophore models could be developed based on the structure of N-phosphonatotaurocyamine(2-) and its predicted interactions within the active site. These models would define the essential chemical features required for binding and could be used as an initial filter to screen compound libraries, thereby reducing the number of molecules to be docked. nih.gov

By leveraging these theoretical and computational methodologies, it is possible to gain significant insights into the molecular interactions of N-phosphonatotaurocyamine(2-) and to accelerate the discovery of novel chemical probes to study the function of taurocyamine kinase.

Enzymatic and Metabolic Roles of N Phosphonatotaurocyamine 2

Involvement in Phosphonate (B1237965) Metabolism Pathways

Information not available.

Information not available.

Enzymatic Interactions and Reaction Mechanisms

Information not available.

Information not available.

Information not available.

Role as Enzyme Substrates or Inhibitors

N-phosphonatotaurocyamine(2-), also known as N-phosphotaurocyamine, primarily functions in biological systems as a product of the enzymatic activity of taurocyamine (B43773) kinase. However, due to the reversible nature of the reaction catalyzed by this enzyme, N-phosphonatotaurocyamine(2-) can also serve as a substrate.

Substrate Recognition and Specificity

The primary enzyme that recognizes N-phosphonatotaurocyamine(2-) and its precursor, taurocyamine, is taurocyamine kinase (EC 2.7.3.4). This enzyme belongs to the phosphagen kinase family, which plays a crucial role in cellular energy buffering. The enzymatic reaction is reversible, as depicted below:

ATP + taurocyamine ⇌ ADP + N-phosphotaurocyamine wikipedia.org

In the forward reaction, taurocyamine and ATP are the substrates, yielding ADP and N-phosphotaurocyamine. Conversely, in the reverse reaction, N-phosphotaurocyamine(2-) and ADP act as substrates to produce taurocyamine and ATP. This reversibility is a key feature of phosphagen kinases, allowing them to act as temporal and spatial buffers of ATP levels.

Research has identified different isoforms of taurocyamine kinase with varying substrate specificities, primarily cytoplasmic and mitochondrial forms in the polychaete Arenicola brasiliensis. These isoforms exhibit different affinities for various guanidino substrates.

Cytoplasmic Taurocyamine Kinase: This isoform displays a notable specificity for taurocyamine. It also shows activity with lombricine (B1675040), but to a much lesser extent (approximately 9% of its activity with taurocyamine).

Mitochondrial Taurocyamine Kinase: This isoform has a broader substrate range compared to its cytoplasmic counterpart. While its primary substrate is taurocyamine, it also demonstrates significant activity with lombricine (around 30% of its taurocyamine activity) and some activity with glycocyamine (B1671910) (approximately 7% of its taurocyamine activity). Neither isoform utilizes creatine (B1669601) as a substrate nih.gov.

The specificity for taurocyamine is influenced by key amino acid residues within the enzyme's active site. Studies involving site-directed mutagenesis of mitochondrial taurocyamine kinase from Arenicola brasiliensis have highlighted the importance of specific residues in taurocyamine binding. For instance, mutations in the GS loop and at position K95 have been shown to significantly alter the enzyme's affinity for taurocyamine, and in some cases, even shift its substrate preference towards other guanidino compounds like glycocyamine.

Substrate Specificity of Taurocyamine Kinase Isoforms from Arenicola brasiliensis
IsoformPrimary SubstrateOther Substrates and Relative Activity
CytoplasmicTaurocyamineLombricine (~9% of taurocyamine activity)
MitochondrialTaurocyamineLombricine (~30% of taurocyamine activity), Glycocyamine (~7% of taurocyamine activity)

Mechanism of Enzyme Inhibition

Currently, there is no direct scientific evidence to suggest that N-phosphonatotaurocyamine(2-) itself acts as an inhibitor of any specific enzyme. However, the phenomenon of substrate inhibition has been observed in a mutant form of mitochondrial taurocyamine kinase. In this case, high concentrations of the substrate, taurocyamine, led to a decrease in the initial velocity of the reaction. This type of inhibition can occur when excess substrate molecules bind to the enzyme in a non-productive manner, thereby hindering the catalytic process worthington-biochem.com.

While not directly involving N-phosphonatotaurocyamine(2-), it is noteworthy that its precursor, taurocyamine (also known as guanidinoethyl sulfonate), has been shown to act as a competitive inhibitor of taurine (B1682933) transporters and a competitive antagonist of glycine and GABAA receptors.

Integration within Broader Metabolic Networks

N-phosphonatotaurocyamine(2-) is integrated into the cellular metabolic landscape primarily through its role in the phosphagen kinase system and its connection to taurine and hypotaurine metabolism.

The taurocyamine kinase system, which interconverts taurocyamine and N-phosphonatotaurocyamine(2-), functions as an energy reservoir, particularly in tissues with high and fluctuating energy demands. In this network, N-phosphonatotaurocyamine(2-) serves as a high-energy phosphate (B84403) compound, analogous to phosphocreatine in vertebrates. During periods of high energy consumption, N-phosphonatotaurocyamine(2-) can rapidly transfer its phosphate group to ADP to regenerate ATP, thus maintaining cellular energy homeostasis.

Interactions of N Phosphonatotaurocyamine 2 with Biological Macromolecules

Protein-Ligand Binding Studies

Research into the interaction of N-phosphonatotaurocyamine(2-) with proteins is centered on the phosphagen kinases that recognize its precursor, taurocyamine (B43773). These enzymes, including taurocyamine kinase (TK) and the related lombricine (B1675040) kinase (LK), provide the primary context for understanding the molecular recognition of this compound. nih.govnih.gov LK is notable for its relaxed substrate specificity, as it can catalyze reactions with both lombricine and taurocyamine. nih.govnih.gov

The structural basis for the binding of guanidine (B92328) substrates like taurocyamine has been investigated through X-ray crystallography and homology modeling of phosphagen kinases. nih.govnih.gov These studies have identified key structural features that govern substrate specificity and binding.

Two variable loops within the kinase structure are implicated in substrate specificity. nih.gov In lombricine kinase from Urechis caupo (UcLK), a loop corresponding to residues 53-58 in the N-terminal domain helps bind the phosphagen substrate. nih.gov Another critical region is an active site specificity loop (residues 309–317), which is known to be dynamic and plays a role in substrate binding. nih.govnih.gov

Homology models of cytoplasmic and mitochondrial TK from the polychaete Arenicola brasiliensis, using creatine (B1669601) kinase as a template, have offered further insights. nih.gov These models help to explain the differences in substrate specificity observed between the two TK isoforms. nih.gov For example, mitochondrial TK shows broader specificity, with activity for taurocyamine, lombricine, and glycocyamine (B1671910), whereas the cytoplasmic isoform is more specific for taurocyamine. nih.gov

Site-directed mutagenesis studies on lombricine kinase from the earthworm Eisenia foetida have highlighted the critical role of a single amino acid residue at position 95 in determining substrate specificity. nih.gov This residue is located near the guanidine substrate binding site. nih.gov Wild-type LK contains a lysine (B10760008) at this position (Lys95). nih.gov Changing this residue to arginine (K95R) or tyrosine (K95Y) significantly altered the enzyme's affinity for taurocyamine, demonstrating that this position is a key determinant for recognition. nih.gov

EnzymeOrganismKey Structural ElementFunction in RecognitionReference
Lombricine Kinase (UcLK)Urechis caupoN-terminal domain loop (residues 53-58)Facilitates binding of the phosphagen substrate. nih.gov
Lombricine Kinase (UcLK)Urechis caupoActive site specificity loop (residues 309-317)Contributes to substrate binding and is inherently dynamic. nih.govnih.gov
Lombricine Kinase (LK)Eisenia foetidaAmino acid residue at position 95Strongly controls guanidine substrate specificity. nih.gov
Taurocyamine Kinase (TK)Arenicola brasiliensisHomology models based on Creatine KinaseProvide insight into structural correlation of substrate specificity. nih.gov

While comprehensive thermodynamic data (such as enthalpy, entropy, and Gibbs free energy of binding) for the interaction of N-phosphonatotaurocyamine(2-) with its associated kinases are not extensively detailed in the available literature, kinetic studies on lombricine kinase from Eisenia foetida provide valuable insights into the binding affinity for its precursor, taurocyamine. nih.gov

The kinetic parameters, Michaelis constant (Km) and catalytic efficiency (kcat/Km), were determined for the wild-type enzyme and two mutants at position 95. nih.gov The wild-type enzyme displays a relatively low affinity for taurocyamine. nih.gov The K95R mutant, where lysine is replaced by arginine, showed a significantly improved affinity for taurocyamine, with a nearly 6-fold decrease in Km and a 6-fold increase in catalytic efficiency. nih.gov The K95Y mutant, with tyrosine replacing lysine, demonstrated an even more dramatic shift, effectively functioning as a taurocyamine kinase with a nearly 8-fold lower Km and a 13-fold higher catalytic efficiency compared to the wild-type enzyme. nih.gov These results underscore the crucial role of residue 95 in the kinetic profile of substrate binding. nih.gov

Enzyme Variant (E. foetida LK)SubstrateKm (mM)kcat/Km (s-1mM-1)Reference
Wild-Type (Lys95)Taurocyamine15.310.48 nih.gov
K95R MutantTaurocyamine2.672.81 nih.gov
K95Y MutantTaurocyamine1.936.41 nih.gov

Nucleic Acid Interactions

There is a lack of specific research on the direct interactions between N-phosphonatotaurocyamine(2-) and nucleic acids such as DNA or RNA. Searches for studies detailing such associations did not yield specific results for this compound. The available literature on nucleic acid interactions tends to focus on proteins (like RNA polymerase), or on cationic polymers and lipids designed for nucleic acid delivery. nih.govnih.govbiorxiv.org Therefore, the potential for N-phosphonatotaurocyamine(2-) to bind to or associate with nucleic acids remains an uninvestigated area.

Membrane and Lipid Association

Similarly, information regarding the association of N-phosphonatotaurocyamine(2-) with cell membranes or lipids is not available in the reviewed scientific literature. Studies on macromolecular interactions with lipids typically focus on protein domains, such as the C1 and C2 domains of Protein Kinase C, which are specifically adapted for membrane binding. nih.gov There is no evidence from the search results to suggest that N-phosphonatotaurocyamine(2-), a small, charged molecule, engages in specific associations with lipid bilayers.

Advanced Analytical Methodologies for Detection and Quantification of N Phosphonatotaurocyamine 2 in Complex Systems

Mass Spectrometry-Based Analytical Platforms

Mass spectrometry (MS) is a cornerstone for the analysis of metabolites like N-phosphonatotaurocyamine(2-) because of its exceptional sensitivity, specificity, and ability to provide structural information. biocrates.com It measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for precise identification and quantification. biocrates.com For phosphorylated compounds, which can be present in low abundance, the sensitivity of MS is a significant advantage. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) Techniques

The coupling of a separation technique with mass spectrometry creates a robust analytical system that can handle complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS) is the most prominent technique for analyzing non-volatile, polar, and thermally unstable compounds like N-phosphonatotaurocyamine(2-). wikipedia.org LC-MS combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and selective detection of mass spectrometry. esogu.edu.tr This synergy allows for the effective separation of N-phosphonatotaurocyamine(2-) from a complex biological matrix before it enters the mass spectrometer for detection and quantification. wikipedia.org LC-tandem mass spectrometry (LC-MS/MS) further enhances specificity by fragmenting the parent ion and analyzing the resulting product ions, which is invaluable for confirming the compound's identity in intricate samples like blood or tissue extracts. esogu.edu.tr

Gas Chromatography-Mass Spectrometry (GC-MS) is a "gold standard" technique known for its high chromatographic resolution, but it is primarily suited for volatile and thermally stable compounds. wikipedia.orgthermofisher.com Direct analysis of N-phosphonatotaurocyamine(2-) by GC-MS is not feasible due to its high polarity, low volatility, and thermal lability. To make it suitable for GC analysis, a chemical derivatization step is mandatory. This process modifies the molecule to increase its volatility and thermal stability. nih.govresearchgate.net For related guanidino compounds, derivatization using reagents like hexafluoroacetylacetone (B74370) and ethyl chloroformate has been successfully applied, allowing for subsequent separation and detection by GC-MS. researchgate.net

Table 1: Comparison of LC-MS and GC-MS for N-Phosphonatotaurocyamine(2-) Analysis
ParameterLiquid Chromatography-Mass Spectrometry (LC-MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Analyte Suitability Ideal for polar, non-volatile, and thermally labile compounds.Requires volatile and thermally stable compounds.
Sample Preparation Minimal, often limited to protein precipitation and filtration.Mandatory chemical derivatization to increase volatility. nih.govresearchgate.net
Separation Principle Based on analyte partitioning between a liquid mobile phase and a solid stationary phase. chromtech.comBased on analyte partitioning between a gaseous mobile phase and a liquid/solid stationary phase. thermofisher.com
Primary Advantage Direct analysis of the native compound in its biological state. wikipedia.orgHigh separation efficiency and established spectral libraries. wikipedia.org
Primary Disadvantage Potential for matrix effects (ion suppression/enhancement).Derivatization adds complexity, time, and potential for artifacts. wikipedia.org

High-Resolution Mass Spectrometry for Metabolomics

High-Resolution Mass Spectrometry (HRMS) provides mass measurements with very high accuracy, typically to within 5 parts per million (ppm). researchgate.net This capability is a significant advantage in metabolomics, as it allows for the determination of a molecule's elemental formula from its exact mass. nih.gov For N-phosphonatotaurocyamine(2-), HRMS can distinguish it from other endogenous compounds that may have the same nominal mass but a different elemental composition. researchgate.net This high mass accuracy greatly increases the confidence in compound identification, which is critical when analyzing the hundreds to thousands of signals detected in untargeted metabolomics studies of biological samples. sgul.ac.uk

Table 2: Exact Mass Data for N-Phosphonatotaurocyamine(2-) Identification by HRMS. ebi.ac.uk
ParameterValue
Chemical Formula C₃H₈N₃O₆PS
Average Mass 245.151
Monoisotopic Mass 244.98824
Net Charge at pH 7.3 -2

Chromatographic Separation Techniques

Chromatography is a fundamental component of the analytical workflow, designed to separate the target analyte from a mixture of other compounds before detection. chromtech.com The choice of technique depends on the physicochemical properties of the analyte and the complexity of the sample matrix.

Liquid Chromatography (LC)

High-Performance Liquid Chromatography (HPLC) is the premier separation technique for compounds like N-phosphonatotaurocyamine(2-). chromtech.com Given the compound's polar and ionic nature, several HPLC modes can be employed. agroparistech.fr

Reversed-Phase (RP) HPLC: While typically used for non-polar compounds, RP-HPLC can be adapted for polar analytes using specific columns (e.g., AQ-type C18) or ion-pairing agents in the mobile phase.

Hydrophilic Interaction Liquid Chromatography (HILIC): This mode is specifically designed for highly polar compounds and uses a polar stationary phase with a primarily organic mobile phase, providing excellent retention for polar molecules that are poorly retained in reversed-phase.

Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge. agroparistech.fr Strong Anion Exchange (SAX) chromatography is particularly well-suited for separating negatively charged molecules like N-phosphonatotaurocyamine(2-), which carries a sulfonate group and a deprotonated phosphoramidate (B1195095) group at physiological pH. ebi.ac.uknih.gov

Gas Chromatography (GC)

As previously noted, direct analysis by GC is not feasible for N-phosphonatotaurocyamine(2-). The technique relies on the analyte being volatile enough to exist in the gas phase at the temperatures used in the instrument (up to 300°C). wikipedia.org The high polarity and salt-like character of N-phosphonatotaurocyamine(2-) prevent this. Therefore, the application of GC is entirely dependent on successful derivatization. Research on similar guanidino compounds provides a roadmap for this approach. nih.gov

Table 3: Derivatization Reagents for GC Analysis of Guanidino Compounds. researchgate.net
ReagentReaction ConditionsPurpose
Hexafluoroacetylacetone (HFAC) Reaction at pH 9 in an aqueous phase.Reacts with the guanidino group to form a stable, volatile pyrimidine (B1678525) derivative.
Ethyl Chloroformate (ECF) Reacts with amino and other functional groups to increase volatility.

Capillary Electrophoresis (CE)

Capillary Electrophoresis is a high-efficiency separation technique that separates analytes based on their charge, size, and electrophoretic mobility when an electric field is applied. lcms.cz It is exceptionally well-suited for the analysis of small, charged molecules like N-phosphonatotaurocyamine(2-). mdpi.com CE offers several advantages, including very high separation efficiency, short analysis times, and extremely low sample and reagent consumption. lcms.cznih.gov The separation occurs in a narrow fused-silica capillary filled with a background electrolyte (BGE). ufmg.br Coupling CE with mass spectrometry (CE-MS) combines the high resolving power of CE with the specificity of MS, creating a powerful tool for the non-targeted analysis of polar and charged metabolites from complex samples like tissue and blood. nih.gov

Table 4: Typical Parameters for Capillary Electrophoresis Analysis of Small Ions
ParameterTypical Range or ConditionRelevance to N-Phosphonatotaurocyamine(2-) Analysis
Capillary Type Fused-silica (coated or uncoated)The internal surface can be modified to control electro-osmotic flow (EOF) and reduce analyte adsorption. bio-rad.com
Capillary Dimensions 25-75 µm internal diameter; 50-100 cm length. ufmg.brbio-rad.comDimensions affect resolution, analysis time, and sensitivity.
Background Electrolyte (BGE) Phosphate (B84403), borate, or acetate (B1210297) buffers.The pH and composition of the BGE determine the charge of the analyte and the EOF, controlling the separation. ufmg.br
Separation Voltage 15-30 kVHigher voltage generally leads to faster separations and higher efficiency, but can generate Joule heating. bio-rad.com
Detection UV-Vis (indirect) or Mass Spectrometry (MS). lcms.czufmg.brMS detection provides structural confirmation and higher sensitivity. nih.gov

Future Directions and Emerging Research Avenues for N Phosphonatotaurocyamine 2

Development of Novel Analytical Probes

The study of N-phosphonatotaurocyamine(2-) has been hampered by a lack of specific and sensitive analytical tools for its detection and quantification in biological systems. Future research should prioritize the development of novel analytical probes to overcome this limitation. Such probes would be instrumental in elucidating the compound's precise localization, concentration dynamics, and interactions with other cellular components.

Promising avenues for probe development include:

Fluorescent Probes: Designing fluorescent molecules that exhibit a change in their emission properties upon binding to N-phosphonatotaurocyamine(2-) would enable real-time imaging of its distribution and flux within cells and tissues. These could be based on principles successfully applied to other small molecules, such as host-guest chemistry with synthetic receptors or the development of genetically encoded biosensors. acs.orgnih.govacs.org

Electrochemical Sensors: The charged nature of the guanidinium (B1211019) and sulfonate groups of N-phosphonatotaurocyamine(2-) makes it an ideal target for electrochemical detection. Ion-selective electrodes (ISEs) incorporating synthetic ionophores with high affinity and selectivity for the compound could be developed for in vivo and in vitro measurements. sae.org

Mass Spectrometry-based Methods: Advanced mass spectrometry techniques, such as liquid chromatography-mass spectrometry (LC-MS), offer high sensitivity and specificity for the analysis of metabolites. researchgate.net The development of optimized extraction protocols and stable isotope-labeled internal standards for N-phosphonatotaurocyamine(2-) would greatly enhance the accuracy and throughput of its quantification in complex biological samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 31P-NMR spectroscopy is a powerful non-invasive technique for studying phosphorus-containing compounds. acs.orgasm.org Further development of this method could allow for the simultaneous monitoring of N-phosphonatotaurocyamine(2-), ATP, and other phosphorus metabolites, providing a comprehensive picture of cellular energy dynamics.

Table 1: Potential Analytical Probes for N-Phosphonatotaurocyamine(2-)

Probe TypePrinciple of DetectionPotential Applications
Fluorescent ProbesChange in fluorescence intensity, lifetime, or wavelength upon binding.Real-time imaging of intracellular concentration and distribution.
Electrochemical SensorsPotentiometric or amperometric response based on selective binding to an ionophore.Continuous monitoring in vivo or in vitro.
Mass Spectrometry (MS)Detection based on mass-to-charge ratio, enabling quantification and structural confirmation.Accurate quantification in complex biological matrices.
31P-NMR SpectroscopyNon-invasive detection of phosphorus nuclei, allowing for the study of metabolic fluxes.In vivo analysis of energy metabolism in intact tissues.

Advanced Mechanistic Studies of Enzymatic Transformations

The synthesis and breakdown of N-phosphonatotaurocyamine(2-) are governed by the enzyme Taurocyamine (B43773) Kinase (TK). wikipedia.orgnih.gov A thorough understanding of this enzyme's structure, mechanism, and regulation is crucial for comprehending the role of its product in cellular bioenergetics.

Key areas for future investigation include:

Structural Biology: Determining the high-resolution crystal structure of Taurocyamine Kinase, both in its apo form and in complex with its substrates (taurocyamine and ATP) and products (N-phosphotaurocyamine and ADP). This would provide invaluable insights into the molecular basis of substrate recognition and catalysis. The existing structural information on the duplicated taurocyamine kinase from Schistosoma mansoni provides a solid foundation for such studies. rcsb.orgrcsb.orgnih.gov

Enzyme Kinetics and Regulation: Performing detailed kinetic analyses to characterize the enzyme's substrate specificity, catalytic efficiency, and allosteric regulation. Understanding how factors such as pH, metal ions, and other metabolites influence TK activity is essential.

Phylogenetic and Evolutionary Analysis: Expanding the search for taurocyamine kinases in a wider range of organisms could shed light on the evolutionary origins and diversification of phosphagen systems. mdpi.comnih.gov

Table 2: Enzymatic Transformation of N-Phosphonatotaurocyamine(2-)

EnzymeReactionSubstratesProducts
Taurocyamine Kinase (EC 2.7.3.4)ATP + taurocyamine ⇌ ADP + N-phosphotaurocyamineATP, TaurocyamineADP, N-phosphotaurocyamine

Applications in Synthetic Biology and Biotechnology

The unique properties of N-phosphonatotaurocyamine(2-) and its associated enzyme, Taurocyamine Kinase, present exciting opportunities for applications in synthetic biology and biotechnology.

Potential future applications include:

Engineering Enhanced Energy Metabolism: Introducing the taurocyamine kinase system into microbial or mammalian cells to create an artificial energy-buffering system. publicationslist.org This could enhance cellular robustness and productivity in biotechnological applications that involve high energy expenditure, such as the production of biofuels or complex pharmaceuticals. nih.gov

ATP Regeneration Systems: Utilizing immobilized Taurocyamine Kinase for the in vitro regeneration of ATP. This could be coupled to various industrial biocatalytic processes that require ATP as a cofactor, providing a cost-effective and efficient means of driving these reactions.

Development of Novel Biosensors: The specificity of Taurocyamine Kinase for its substrates could be harnessed to develop highly specific enzyme-based biosensors for the detection of taurocyamine or N-phosphonatotaurocyamine(2-).

Drug Discovery Target: In parasitic organisms that rely on the taurocyamine kinase system for their energy metabolism, such as certain trematodes, the enzyme represents a potential target for the development of novel anti-parasitic drugs. mdpi.comresearchgate.net

Table 3: Potential Synthetic Biology and Biotechnology Applications

Application AreaProposed ApproachPotential Outcome
Metabolic EngineeringExpression of Taurocyamine Kinase and a taurocyamine transporter in a host organism.Improved cellular energy homeostasis and stress resistance.
BiocatalysisImmobilization of Taurocyamine Kinase for in vitro ATP regeneration.Cost-effective and efficient synthesis of valuable chemicals.
DiagnosticsIntegration of Taurocyamine Kinase into a biosensor platform.Sensitive and specific detection of taurocyamine or its phosphorylated form.
TherapeuticsDevelopment of inhibitors targeting the Taurocyamine Kinase of pathogenic organisms.Novel anti-parasitic agents with high specificity.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for validating the purity and structure of N-phosphonataurocyamine(2−) in synthetic samples?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) to confirm molecular weight and isotopic patterns. For structural validation, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) is critical to resolve phosphonate and amine proton environments. Cross-validate results with Fourier-transform infrared spectroscopy (FTIR) to identify functional groups like P=O and C-N bonds. Ensure calibration with certified reference standards (e.g., Sigma-Aldrich or Proteintech reagents) to minimize instrumental drift .

Q. How should researchers handle and store N-phosphonatotaurocyamine(2−) to prevent degradation?

  • Methodological Answer : Store lyophilized samples at −80°C under inert gas (e.g., argon) to avoid hydrolysis of the phosphonate group. For aqueous solutions, use pH-stable buffers (e.g., Tris-HCl) and chelating agents (e.g., EDTA) to prevent metal-catalyzed degradation. Regularly monitor stability via UV-Vis spectroscopy at 260 nm (for tautomeric shifts) and validate with LC-MS every 3–6 months .

Q. What experimental designs are optimal for synthesizing N-phosphonatotaurocyamine(2−) with high yield?

  • Methodological Answer : Adopt a stepwise approach:

Phosphonate introduction : Use a Michaelis-Arbuzov reaction with taurocyamine and triethyl phosphite under anhydrous conditions.

Purification : Employ ion-exchange chromatography to isolate the doubly charged species.

Yield optimization : Screen reaction temperatures (60–100°C) and catalysts (e.g., ZnCl₂) to enhance nucleophilic substitution efficiency. Monitor intermediates via thin-layer chromatography (TLC) with ninhydrin staining .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic stability data for N-phosphonatotaurocyamine(2−) under varying pH conditions?

  • Methodological Answer : Perform isothermal titration calorimetry (ITC) across a pH gradient (2–12) to measure enthalpy changes. Compare with computational models (e.g., DFT calculations) to identify protonation states influencing stability. Replicate conflicting studies using identical buffer systems (e.g., PBS vs. Tris-acetate) to isolate buffer-specific artifacts. Publish raw datasets with detailed metadata to facilitate cross-lab validation .

Q. What strategies mitigate interference from endogenous thiols when studying N-phosphonatotaurocyamine(2−) in biological matrices?

  • Methodological Answer : Pre-treat samples with thiol-blocking agents (e.g., iodoacetamide or N-ethylmaleimide) before LC-MS analysis. Use a zwitterionic hydrophilic interaction liquid chromatography (HILIC) column to separate phosphonates from thiol-containing metabolites. Validate recovery rates via spike-and-recovery experiments in human serum or cell lysates .

Q. How does the phosphonate group in N-phosphonatotaurocyamine(2−) influence its interaction with enzymatic targets like creatine kinases?

  • Methodological Answer : Conduct molecular docking simulations (e.g., AutoDock Vina) to map binding affinities relative to non-phosphorylated analogs. Validate with surface plasmon resonance (SPR) to measure kinetic parameters (KD, kon/koff). Use site-directed mutagenesis on key residues (e.g., Arg96 in creatine kinase) to assess charge-charge interactions .

Q. What statistical approaches are recommended for analyzing dose-response relationships in N-phosphonatotaurocyamine(2−)-mediated metabolic inhibition studies?

  • Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curve) to calculate IC50 values. Use Bayesian hierarchical modeling to account for inter-experiment variability. Include negative controls (e.g., phosphonoformate) to normalize baseline activity. Report confidence intervals and effect sizes using Cohen’s d for robustness .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported phosphonate hydrolysis rates for N-phosphonatotaurocyamine(2−) across different laboratories?

  • Methodological Answer : Establish a standardized protocol for hydrolysis assays (temperature, buffer ionic strength, and enzyme purity). Share raw kinetic traces and instrument calibration logs via open-access platforms. Collaborate via inter-laboratory ring trials to identify systematic biases (e.g., spectrophotometer wavelength accuracy) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
N-phosphonatotaurocyamine(2-)
Reactant of Route 2
N-phosphonatotaurocyamine(2-)

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